1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine, also known as BMP, is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. BMP is a heterocyclic compound consisting of a thiazole ring fused to a piperazine ring. It has been studied for its ability to act as an agonist of the serotonin 5-HT1A receptor, and its potential applications in the treatment of anxiety and depression.
Scientific Research Applications
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been studied for its potential applications in the fields of medicine and biochemistry. It has been studied for its ability to act as an agonist of the serotonin 5-HT1A receptor, and its potential applications in the treatment of anxiety and depression. In addition, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been studied for its potential to act as an antagonist of the serotonin 5-HT2A receptor, and its potential applications in the treatment of schizophrenia. 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential to act as an agonist of the adenosine A2A receptor, and its potential applications in the treatment of Parkinson's disease.
Mechanism of Action
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine acts as an agonist of the serotonin 5-HT1A receptor, and an antagonist of the serotonin 5-HT2A receptor. At the 5-HT1A receptor, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine binds to the receptor, activating it and causing an increase in the levels of serotonin in the brain. At the 5-HT2A receptor, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine binds to the receptor, blocking it and preventing the binding of serotonin. In addition, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine also binds to the adenosine A2A receptor, activating it and causing an increase in the levels of adenosine in the brain.
Biochemical and Physiological Effects
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and adenosine in the brain, leading to an increase in feelings of calmness and relaxation. In addition, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been found to reduce levels of the neurotransmitter glutamate, leading to a decrease in feelings of anxiety and stress. In animal studies, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been found to reduce symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine in lab experiments include its high solubility in aqueous solutions, its low toxicity, and its relatively low cost. The main limitation of using 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine in lab experiments is its lack of specificity, as it binds to multiple different receptors, making it difficult to determine its exact effects.
Future Directions
Future research on 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine could focus on its potential applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. In addition, future research could focus on its potential to act as an agonist of the adenosine A2A receptor, and its potential applications in the treatment of Parkinson's disease. Furthermore, future research could focus on its potential to act as a neuroprotective agent, and its potential applications in the treatment of neurodegenerative diseases. Finally, future research could focus on its potential to act as an anti-inflammatory agent, and its potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-phenylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3OS/c1-30-24-13-11-23(12-14-24)28-15-17-29(18-16-28)26-27-25(19-31-26)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJIRBXZBSATQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158887 | |
Record name | 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine | |
CAS RN |
685108-06-9 | |
Record name | 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685108-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701158887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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